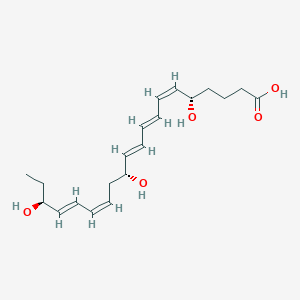

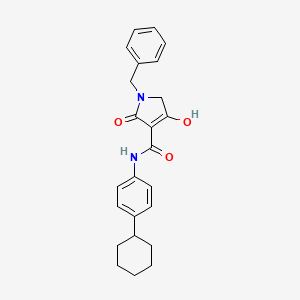

1-benzyl-N-(4-cyclohexylphenyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto identificado como “PMID18295483C2” también se conoce por su nombre químico, 1-bencil-N-(4-ciclohexilfenil)-3-hidroxi-5-oxo-2H-pirrol-4-carboxamida . Este compuesto ha sido investigado por su potencial como inhibidor de la undecaprenil pirofosfato sintasa (UPPS), una enzima involucrada en la biosíntesis de la pared celular bacteriana . La inhibición de la UPPS hace de este compuesto un candidato prometedor para el desarrollo de nuevos agentes antimicrobianos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1-bencil-N-(4-ciclohexilfenil)-3-hidroxi-5-oxo-2H-pirrol-4-carboxamida implica múltiples pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción generalmente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza .

Métodos de Producción Industrial

Para la producción a escala industrial, la síntesis de este compuesto se puede optimizar utilizando técnicas de química de flujo continuo. Estos métodos permiten un mejor control de los parámetros de reacción, lo que lleva a una mayor eficiencia y escalabilidad. Además, el uso de solventes y catalizadores ecológicos puede reducir el impacto ambiental del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 1-bencil-N-(4-ciclohexilfenil)-3-hidroxi-5-oxo-2H-pirrol-4-carboxamida se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes en condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se usan comúnmente.

Productos Mayores

Los productos principales formados a partir de estas reacciones incluyen varios derivados de pirrol sustituidos, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

La 1-bencil-N-(4-ciclohexilfenil)-3-hidroxi-5-oxo-2H-pirrol-4-carboxamida tiene varias aplicaciones de investigación científica:

Química: El compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas con posibles actividades biológicas.

Biología: Se estudia por sus efectos inhibitorios sobre las enzimas bacterianas, lo que lo convierte en un candidato para el desarrollo de fármacos antimicrobianos.

Medicina: Se está explorando el potencial del compuesto como agente antimicrobiano para el tratamiento de infecciones bacterianas.

Mecanismo De Acción

El compuesto ejerce sus efectos inhibiendo la enzima undecaprenil pirofosfato sintasa (UPPS). La UPPS es crucial para la biosíntesis de las paredes celulares bacterianas. Al inhibir esta enzima, el compuesto interrumpe la producción de componentes esenciales de la pared celular, lo que lleva a la muerte de las células bacterianas. Los objetivos y vías moleculares involucrados incluyen la unión del compuesto al sitio activo de la UPPS, evitando que la enzima catalice sus reacciones normales .

Comparación Con Compuestos Similares

Compuestos Similares

- Ácidos tetrámicos

- Ácidos tetrónicos

- Dihidropiridin-2-onas

Estos compuestos comparten similitudes estructurales con la 1-bencil-N-(4-ciclohexilfenil)-3-hidroxi-5-oxo-2H-pirrol-4-carboxamida y se han estudiado por sus propiedades antimicrobianas .

Unicidad

Lo que diferencia a la 1-bencil-N-(4-ciclohexilfenil)-3-hidroxi-5-oxo-2H-pirrol-4-carboxamida es su inhibición específica de la UPPS, que es un objetivo novedoso para los agentes antimicrobianos. Esta especificidad reduce la probabilidad de reactividad cruzada con las enzimas humanas, lo que podría conducir a menos efectos secundarios .

Propiedades

Fórmula molecular |

C24H26N2O3 |

|---|---|

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide |

InChI |

InChI=1S/C24H26N2O3/c27-21-16-26(15-17-7-3-1-4-8-17)24(29)22(21)23(28)25-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,27H,2,5-6,9-10,15-16H2,(H,25,28) |

Clave InChI |

JKRIQNNJCFTRAF-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(CN(C3=O)CC4=CC=CC=C4)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)

![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)

![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)

![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)

![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)

![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)